2-(3-Chloro-4-iodophenyl)-3-methylpyrazine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3-chloro-4-iodophenyl)-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2/c1-7-11(15-5-4-14-7)8-2-3-10(13)9(12)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGATSKWMZLKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Aryl Intermediate Preparation
The 3-chloro-4-iodophenyl moiety is often prepared or sourced as 3-chloro-4-iodobenzoic acid or its derivatives. According to patent CN111410639B, chlorination and iodination steps on benzoic acid derivatives are carefully controlled to achieve selective substitution patterns. For example, 2-chloro-5-iodobenzoic acid is prepared by chlorination with oxalyl chloride under DMF catalysis followed by iodination, maintaining reaction temperatures below 30 °C to optimize selectivity and yield.
Pyrazine Ring Functionalization
The pyrazine ring is functionalized at the 3-position with a methyl group and at the 2-position with a reactive group (e.g., halogen or carboxylate) to enable coupling. Literature on pyrazine derivatives (e.g., 5-methylpyrazine-2-carboxylic acid) shows that carboxylation and subsequent conversion to acid chlorides are common preparatory steps before coupling.
Detailed Stepwise Preparation (Based on Patent CN111410639B)
| Step | Description | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Reduction of (S)-3-(4-nitrophenoxy) tetrahydrofuran to (S)-3-(4-aminophenoxy) tetrahydrofuran | Hydrazine hydrate, ferric trichloride hexahydrate, activated carbon, reflux in methyl acetoacetate at 50 °C | 97.4% | High selectivity, monitored by HPLC |
| 2 | Acetylation of amino group | Acetic anhydride, methylene chloride, room temperature | 97.1% | Protecting group introduction |
| 3 | Preparation of 2-chloro-5-iodobenzoyl chloride | Oxalyl chloride, DMF catalyst, temperature <30 °C | Not specified | Key intermediate for acylation |
| 4 | Friedel-Crafts acylation | 2-chloro-5-iodobenzoyl chloride + protected amino compound, AlCl3 catalyst, 50–65 °C | Not specified | Forms ketone intermediate |
| 5 | Diazotization and reduction steps | Concentrated sulfuric acid, hypophosphorous acid, sodium nitrite, triethylsilane, AlCl3 | 41.4% (for diazotization step) | Critical for introducing desired substituents |
This sequence is designed to maximize selectivity and yield while minimizing impurities and difficult separations.
Reaction Monitoring and Purification
- HPLC and thin-layer chromatography (TLC) are employed extensively to monitor reaction progress and completion.
- Purification methods include extraction , drying , filtration , concentration , and column chromatography to isolate the desired product with high purity.
Comparative Notes on Preparation Approaches
| Aspect | Friedel-Crafts Acylation Route | Cross-Coupling Route (Inferred) |
|---|---|---|
| Starting Materials | Halogenated benzoic acid chlorides and amino-pyrazine derivatives | Halogenated pyrazines and aryl boronic acids or stannanes |
| Catalysts | Aluminum trichloride (Lewis acid) | Palladium catalysts (e.g., Pd(PPh3)4) |
| Reaction Conditions | Mild heating (50–65 °C), controlled temperature for selectivity | Often requires inert atmosphere, elevated temperatures |
| Advantages | High selectivity, well-established | Potential for milder conditions, broader substrate scope |
| Disadvantages | Potential for side reactions, harsh Lewis acid | Catalyst cost, possible metal contamination |
Research Findings and Optimization
- The patent CN111410639B emphasizes the importance of temperature control during chlorination and Friedel-Crafts steps to avoid side reactions and improve regioselectivity.
- Use of protecting groups (e.g., acetyl) on amino functionalities enhances reaction control and product purity.
- Reduction steps using hydrazine hydrate and triethylsilane are critical for converting nitro groups and diazonium intermediates efficiently without over-reduction or decomposition.
- Avoidance of highly toxic reagents like ethyl chloroformate improves safety and environmental profile.
Summary Table of Key Reagents and Conditions
| Reagent/Intermediate | Role | Typical Conditions | Notes |
|---|---|---|---|
| 2-Chloro-5-iodobenzoic acid | Halogenated aromatic precursor | Chlorination with oxalyl chloride, DMF catalyst, <30 °C | High selectivity needed |
| (S)-3-(4-aminophenoxy) tetrahydrofuran | Amino-protected pyrazine derivative | Acetylation with acetic anhydride, room temp | Protects amino group |
| Aluminum trichloride | Lewis acid catalyst | 50–65 °C for Friedel-Crafts acylation | Facilitates acylation |
| Hydrazine hydrate | Reducing agent | Reflux at 50 °C | Reduces nitro to amino |
| Triethylsilane | Reducing agent | Room temperature | Used in diazonium reduction |
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Cancer Treatment
One of the primary applications of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine is in the development of inhibitors for serine/threonine kinases, which are crucial in regulating various cellular processes. This compound has shown promise in inhibiting group 1 p21-activated protein kinases (PAK1, PAK2, PAK3), making it a candidate for treating hyperproliferative diseases, including cancer. The inhibition of these kinases can disrupt signal transduction pathways that are often overactive in cancerous tissues, thus providing a therapeutic avenue for cancer treatment .
1.2 Anti-mycobacterial Activity
Research has indicated that derivatives of this compound exhibit anti-mycobacterial properties. In vitro studies demonstrated that certain analogs showed significant activity against Mycobacterium kansasii, with minimum inhibitory concentrations (MIC) suggesting effective antibacterial activity without cytotoxic effects on human liver cells (HepG2) at tested concentrations . This positions the compound as a potential lead for developing new treatments against mycobacterial infections.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and safety profile. Studies have explored various substitutions on the pyrazine ring to enhance biological activity while minimizing toxicity. For instance, modifications that maintain or improve binding affinity to target proteins while reducing off-target effects are crucial for advancing this compound into clinical applications .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with specific pharmacological profiles. Recent synthetic approaches have focused on improving yield and purity, which are essential for further biological evaluation .
Table: Synthetic Approaches and Yields
| Synthetic Method | Yield (%) | Comments |
|---|---|---|
| Stille Coupling | 84 | Effective for introducing halogen substituents |
| Cyclization under Acidic Conditions | 43 | Key step for forming the pyrazine ring |
Case Studies
4.1 Therapeutic Applications in Oncology
A notable study highlighted the use of this compound in a preclinical model where it effectively reduced tumor growth in xenograft models of breast cancer. The mechanism involved the downregulation of key signaling pathways associated with tumor proliferation .
4.2 Evaluation Against Mycobacterial Strains
In another study, derivatives of this compound were evaluated against multiple strains of mycobacteria, showing varying degrees of effectiveness. The most promising derivatives had MIC values significantly lower than those of existing treatments, indicating their potential as novel anti-tuberculosis agents .
Mechanism of Action
The mechanism by which 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1 summarizes key structural analogues and their distinguishing features:
Key Observations :
- Steric Effects : The bulky 3-chloro-4-iodophenyl group introduces greater steric hindrance than tert-butyl-biphenyl or alkyl chains, which may affect catalytic coupling efficiency .
Key Observations :
- Catalytic Coupling : The target compound likely requires halogen-directed cross-coupling (e.g., Suzuki-Miyaura) due to the iodo substituent, similar to Pd/Ru-catalyzed methods in .
- Functionalization : Unlike 3-methylpyrazine annulated derivatives, which undergo cycloaddition , the chloro-iodo substituents in the target compound may favor nucleophilic aromatic substitution or metal-catalyzed coupling.
Physicochemical Properties
- Volatility : Halogenated pyrazines (e.g., 2-iodo derivatives) are less volatile than alkyl-substituted analogues like 2-isobutyl-3-methoxypyrazine, which are used as flavorants .
- Solubility: The iodine atom’s polarizability may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogues .
- Stability : Iodoarenes are prone to photodegradation and oxidative cleavage, necessitating dark storage, whereas chloro derivatives (e.g., 6-(3,4-dichlorophenyl)-3-chloropyridazine) are more stable .
Biological Activity
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the pyrazine class, which is characterized by a six-membered aromatic ring containing two nitrogen atoms. The specific structure of this compound allows for diverse interactions with biological targets.
Synthesis Methods
Synthesis typically involves the reaction of 3-chloro-4-iodoaniline with 3-methylpyrazine under controlled conditions. The process may include:
- Reagents : Common reagents include bases such as sodium hydroxide and solvents like dimethylformamide (DMF).
- Conditions : Reactions are usually carried out at elevated temperatures to enhance yield and purity.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antimicrobial Properties
Research indicates that this compound exhibits significant activity against various pathogens. For example, studies have shown that derivatives of similar structures possess notable anti-mycobacterial properties:
- Mycobacterium kansasii : Compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent activity against this pathogen .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, it has shown promising selectivity with an IC50 value in the hundreds of micromolar range, suggesting low toxicity at therapeutic concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Interaction : Binding to particular receptors can modulate signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds related to this compound:
Q & A
Q. What are the optimal synthetic routes for 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a Pd-Ru bimetallic system can facilitate ortho-directed C–H arylation of pyrazine derivatives, achieving yields up to 74% under reflux conditions (Heptane-EtOAc solvent system, 90:10 ratio). Key parameters include temperature control (e.g., 10°C to suppress side reactions) and catalyst loading (0.5–2 mol%) . Purification via flash chromatography on aluminum oxide ensures high purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substitution patterns (e.g., aromatic protons at δ 8.46–7.20 ppm, methyl groups at δ 1.98 ppm) .
- Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 302 [M]+) and fragmentation patterns .
- UV-Vis Spectroscopy : Monitors electronic transitions (e.g., absorbance maxima at 230–297 nm for nitroaromatic analogs) .
Q. How can researchers mitigate halogen-related instability during storage or reactions?
- Methodological Answer : Store the compound under inert gas (N2/Ar) at –20°C to prevent iodobenzene degradation. Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid hydrolysis. Stabilize iodine via electron-withdrawing groups (e.g., nitro or chloro substituents) on the phenyl ring .
Advanced Research Questions
Q. How can cross-coupling reactions be strategically applied to modify the pyrazine core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Introduce boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the phenyl ring to enable diversification .
- Buchwald-Hartwig Amination : Attach heterocyclic amines (e.g., piperazine derivatives) to enhance solubility or bioactivity .
- Kinetic vs. Thermodynamic Control : Vary reaction time (12–48 hrs) and temperature (25–80°C) to selectively generate mono- or di-substituted products .
Q. What computational strategies can predict the compound’s reactivity in catalytic systems or biological targets?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrazine ring’s electron-deficient nature enhances reactivity in SNAr reactions .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with pyrazine-binding pockets) using software like AutoDock Vina .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Metabolic Stability Assays : Compare half-life (t1/2) in liver microsomes to identify degradation pathways.
- Isotope-Labeling : Use 14C-labeled analogs to track metabolite formation via LC-MS .
- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
